![molecular formula C9H16N2O3 B5127051 N-allyl-N'-(3-methoxypropyl)ethanediamide](/img/structure/B5127051.png)
N-allyl-N'-(3-methoxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(3-methoxypropyl)ethanediamide, also known as AM-404, is a synthetic compound that has gained significant attention due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid reuptake transporter and has been shown to have analgesic and anti-inflammatory effects.
Wirkmechanismus
N-allyl-N'-(3-methoxypropyl)ethanediamide acts as an inhibitor of the endocannabinoid reuptake transporter, which is responsible for the removal of endocannabinoids from the synaptic cleft. By inhibiting this transporter, N-allyl-N'-(3-methoxypropyl)ethanediamide increases the levels of endocannabinoids, such as anandamide, in the synaptic cleft. Anandamide activates cannabinoid receptors, which are involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
N-allyl-N'-(3-methoxypropyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-allyl-N'-(3-methoxypropyl)ethanediamide has also been shown to decrease the activation of microglia, which are involved in the inflammatory response in the central nervous system. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been reported to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-N'-(3-methoxypropyl)ethanediamide has several advantages for lab experiments. It is a potent and selective inhibitor of the endocannabinoid reuptake transporter, which makes it a useful tool for studying the endocannabinoid system. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been shown to have analgesic and anti-inflammatory effects in animal models, which makes it a potential therapeutic candidate for pain and inflammation. However, there are some limitations to the use of N-allyl-N'-(3-methoxypropyl)ethanediamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endocannabinoids in vivo. Furthermore, the effects of N-allyl-N'-(3-methoxypropyl)ethanediamide may vary depending on the animal model and the route of administration.
Zukünftige Richtungen
For the study of N-allyl-N'-(3-methoxypropyl)ethanediamide include the development of novel analogs, investigation of its effects on other physiological systems, and exploration of its potential use in combination with other drugs.
Synthesemethoden
N-allyl-N'-(3-methoxypropyl)ethanediamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3-methoxypropylamine with ethanediamine to form N-(3-methoxypropyl)ethanediamine. This intermediate is then reacted with allyl chloride to form N-allyl-N'-(3-methoxypropyl)ethanediamine. Finally, N-allyl-N'-(3-methoxypropyl)ethanediamide is obtained by reacting N-allyl-N'-(3-methoxypropyl)ethanediamine with arachidonic acid in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(3-methoxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-allyl-N'-(3-methoxypropyl)ethanediamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-allyl-N'-(3-methoxypropyl)ethanediamide has been reported to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-N'-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-5-10-8(12)9(13)11-6-4-7-14-2/h3H,1,4-7H2,2H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIFEXSEBWJAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-N'-(prop-2-en-1-yl)ethanediamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.